molecular formula C13H12F2Si B591090 Bis(p-fluorophenyl)methylsilane CAS No. 1893-48-7

Bis(p-fluorophenyl)methylsilane

Cat. No.: B591090
CAS No.: 1893-48-7
M. Wt: 234.32 g/mol
InChI Key: YGGGPSMZDWLXBT-UHFFFAOYSA-N
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Description

Bis(p-fluorophenyl)methylsilane is a biochemical used for proteomics research . It has a molecular formula of C13H12F2Si and a molecular weight of 234.32 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H12F2Si . For a more detailed analysis of its structure, techniques such as X-ray diffraction analysis could be used .


Physical and Chemical Properties Analysis

This compound is a biochemical with a molecular weight of 234.32 . More detailed physical and chemical properties such as boiling point, solubility, and appearance can be determined through further analysis .

Scientific Research Applications

Synthesis and Industrial Application

  • Bis(p-fluorophenyl)methylsilane derivatives have been synthesized for various industrial applications. For instance, the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of the fungicide flusilazole, highlights its importance in reducing production costs and improving intermediate purity through controlled synthesis methods (Guo Xiang-li, 2013).

Bioisosterism Studies

  • Germanium analogues of this compound, like Bis(4-fluorophenyl)methyl(1H-1,2,4-triazol-1-yl-methyl)germane, have been synthesized to study their fungicidal properties. These studies contribute to the understanding of Si/Ge bioisosterism and their effects in agriculture (R. Tacke et al., 1992).

Chemical Structure and Properties

  • The chemical structure and properties of this compound derivatives have been explored. X-ray analysis of bis(p-fluorophenyl)methyl cation, for example, revealed insights into the symmetrical structure of these compounds and their electron distribution, which is vital for understanding their reactivity and bonding characteristics (K. Akiba et al., 2005).

Organometallic Chemistry

  • In the field of organometallic chemistry, this compound derivatives are used in creating complexes with different metals. These complexes are studied for their structural and reactivity properties, contributing significantly to the development of new organometallic compounds (M. Stradiotto et al., 2001).

Polymer Science

  • The compound has been utilized in the synthesis of novel polymers. For instance, the polymerization of bis(4-ethynylphenyl)methylsilane has led to the creation of new hyperbranched polymers, with applications in materials science and engineering (G. Kwak & T. Masuda, 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis(p-fluorophenyl)methylsilane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": ["Bromomethylsilane", "Magnesium", "p-Fluorobromobenzene", "Ether", "Tetrahydrofuran"], "Reaction": [ "Step 1: Preparation of Grignard reagent by adding magnesium to ether", "Step 2: Addition of p-Fluorobromobenzene to the Grignard reagent to form p-Fluorophenylmagnesium bromide", "Step 3: Addition of Bromomethylsilane to the reaction mixture to form Bis(p-fluorophenyl)methylsilane", "Step 4: Purification of the product by distillation or recrystallization" ] }

CAS No.

1893-48-7

Molecular Formula

C13H12F2Si

Molecular Weight

234.32 g/mol

IUPAC Name

bis(4-fluorophenyl)methylsilane

InChI

InChI=1S/C13H12F2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H3

InChI Key

YGGGPSMZDWLXBT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F

Synonyms

Methylbis(p-fluorophenyl)silane;  Bis(4-fluorophenyl)methylsilane

Origin of Product

United States

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